![molecular formula C8H18ClNOS B1379370 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride CAS No. 98486-87-4](/img/structure/B1379370.png)
1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride
Overview
Description
“1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 98486-87-4 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of “this compound” is C8H18ClNOS. The InChI Code is 1S/C8H17NOS.ClH/c1-8(10)11-7-5-3-2-4-6-9;/h2-7,9H2,1H3;1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 211.76 g/mol . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Organic Compounds
Research has demonstrated the utility of sulfanyl ethanes in the synthesis of complex organic structures, such as thioflavanones and flavanones, which are of interest due to their biological properties. A method involving the deprotection of the sulfanyl group under alkaline conditions has been developed, providing a route to biologically interesting molecules (Konieczny & Konieczny, 2009).
Development of High-Performance Materials
The synthesis of hydroxyl diamines for the creation of high-performance poly(hydroxyl imides) and polyimide–SiO2 hybrids showcases the application in materials science. These compounds, derived from phosphinated hydroxyl diamines, exhibit improved thermal properties and are used to fabricate light-yellow, transparent, and flexible films with enhanced optical and thermal characteristics, highlighting the potential in creating advanced material composites (Wang et al., 2012).
Chemical Transformations and Mechanisms
Studies have explored the transformations of certain sulfanyl-containing compounds under specific conditions, leading to the formation of derivatives with potential pharmacological applications. For instance, the transformation of 8-[(2-Hydroxyalkyl)sulfanyl]adenines into 6-Amino-7H-purin-8(9H)-one derivatives offers insights into chemical processes that could be harnessed for the synthesis of bioactive molecules, demonstrating the compound's role in elucidating complex chemical reactions (Janeba, Holý, & Masojídková, 2001).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302-H312-H315-H318-H332-H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The compound should be handled with appropriate safety measures .
Properties
IUPAC Name |
S-(6-aminohexyl) ethanethioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS.ClH/c1-8(10)11-7-5-3-2-4-6-9;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYAVUQEZDSMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




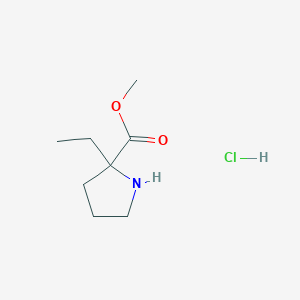
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
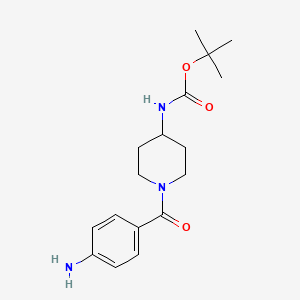
![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)
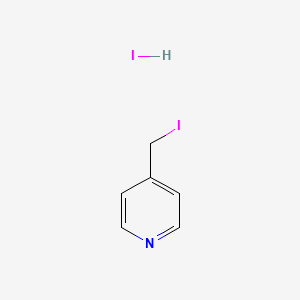
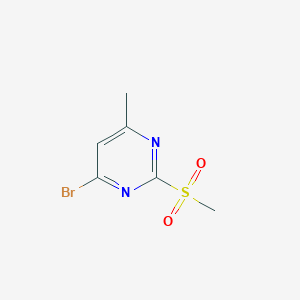
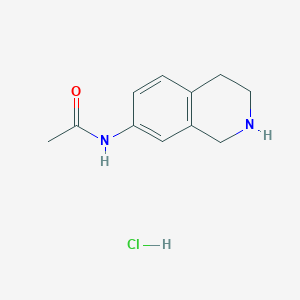
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

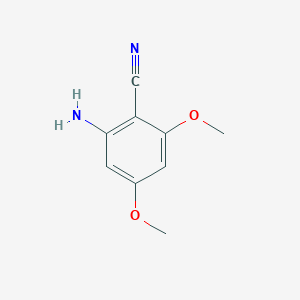
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)
![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
